Nicotine bitartrate
Overview
Description
Synthesis Analysis
Nicotine bitartrate's synthesis involves the extraction and conversion of nicotine from tobacco leaves. A study highlights the conversion of nicotine to nicotinium sulfate, a precursor to various nicotine derivatives, through treatment with sulfuric acid, illustrating a method of transforming nicotine into more complex compounds (Tamaddon & Azadi, 2017). Another approach to nicotine synthesis includes the transformation of nicotine to its metabolites, emphasizing the metabolic pathways and enzymatic reactions nicotine undergoes in biological systems (Hukkanen, Jacob, & Benowitz, 2005).
Molecular Structure Analysis
The molecular structure of nicotine, including its bitartrate salt, has been extensively studied. Research utilizing gas electron diffraction combined with theoretical calculations provides detailed insights into nicotine's molecular geometry, confirming the presence of two conformers where the pyrrolidine and pyridine rings assume specific spatial orientations (Takeshima et al., 2002).
Chemical Reactions and Properties
Nicotine undergoes various chemical reactions, including its transformation under photochemical conditions. A study on the photodegradation of nicotine in wastewater effluent revealed the formation of multiple transformation products, highlighting the reactive nature of nicotine's pyrrolidine ring under sunlight irradiation (Lian et al., 2017).
Physical Properties Analysis
The physical properties of nicotine and its derivatives, such as volatility, solubility, and phase behavior, are critical for understanding its behavior in various environments and applications. The synthesis and identification processes often consider these properties to optimize nicotine's extraction and purification (Jacob, Wilson, & Benowitz, 1981).
Chemical Properties Analysis
Nicotine's chemical properties, including its reactivity and interaction with other molecules, are essential for its application in creating more complex chemical compounds. Studies on nicotine's interaction with biomolecules emphasize the role of molecular interactions in optimizing extraction and development formulations, providing insights into nicotine's versatility in chemical applications (Roy et al., 2020).
Scientific Research Applications
Brain Protein Expression : A study demonstrated that nicotine bitartrate infusion in rats altered the expression of proteins related to energy metabolism, synaptic function, and oxidative stress metabolism in various brain regions (Hwang & Li, 2006).
Mucociliary Activity : Nicotine bitartrate was found to accelerate mucociliary wave frequency in the rabbit maxillary sinus, likely via stimulation of nicotinic receptors on postganglionic parasympathetic nerve cells (Lindberg, Hybbinette, & Mercke, 1985).
Locomotor Activity in Rats : The substance can increase locomotor activity in non-tolerant rats, but depress activity and induce ataxia in tolerant rats (Clarke & Kumar, 1983).
Spinal Reflexes : In spinal cats, nicotine bitartrate was shown to depress monosynaptic reflexes and increase polysynaptic reflex amplitude (Goldfarb, 1971).
Auditory Evoked Potentials : It affects brain stem auditory evoked potentials, decreasing certain waves and increasing others, particularly when serotonin stores are normal (de Lavernhe-Lemaire & Beutter, 1987).
Rearing Frequency in Rats : Nicotine bitartrate facilitated rearing frequency in rats, with a noted difference between male and female responses (Garg, 1968).
Gonadotropin-Releasing Hormone (GnRH) Activity : The compound was found to alter the activity of the GnRH pulse generator, impacting the pulsatile secretion of LH in female rats (Sano et al., 1999).
Medicinal Development : Nicotine is being developed as a medication for maintaining smoking cessation and treating various medical diseases (Heishman et al., 1997).
Cytochrome P450 Induction in the Brain : Chronic administration of nicotine regulates the expression of P4502B1/2 in the brain without affecting the hepatic P450 monooxygenase system (Anandatheerthavarada, Williams, & Wecker, 1993).
Impact on Cortisol and Physiologic Measures : Intravenous nicotine bitartrate increases cortisol and physiologic measures but has modest physical side effects and no significant endocrine stimulation or behavioral activation (Newhouse et al., 1990).
Safety And Hazards
Nicotine bitartrate dihydrate carries risks such as dependence, side effects, cost, and interactions with other medications3. It is recommended to avoid dust formation, avoid breathing mist, gas or vapors, avoid contacting with skin and eye, and use personal protective equipment4.
Future Directions
Nicotine bitartrate dihydrate has been used in studies for smoking cessation5. It has been found to reduce falls and freezing of gait in Parkinson’s disease5. However, there are also concerns about the carcinogenicity of nicotine6.
Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to the cited sources or consult a healthcare professional.
properties
IUPAC Name |
(2R,3R)-2,3-dihydroxybutanedioic acid;3-[(2S)-1-methylpyrrolidin-2-yl]pyridine;dihydrate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2.2C4H6O6.2H2O/c1-12-7-3-5-10(12)9-4-2-6-11-8-9;2*5-1(3(7)8)2(6)4(9)10;;/h2,4,6,8,10H,3,5,7H2,1H3;2*1-2,5-6H,(H,7,8)(H,9,10);2*1H2/t10-;2*1-,2-;;/m011../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDMPZNTVIGIREC-ZGPNLCEMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1C2=CN=CC=C2.C(C(C(=O)O)O)(C(=O)O)O.C(C(C(=O)O)O)(C(=O)O)O.O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC[C@H]1C2=CN=CC=C2.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O.O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N2O14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Nicotine bitartrate | |
CAS RN |
6019-06-3 | |
Record name | Nicotine bitartrate [USAN:WHO-DD] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006019063 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NICOTINE BITARTRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R7M676M8YV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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